Dimethyloctadecylsilane

Catalog No.
S1898892
CAS No.
32395-58-7
M.F
C20H43Si
M. Wt
311.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyloctadecylsilane

CAS Number

32395-58-7

Product Name

Dimethyloctadecylsilane

Molecular Formula

C20H43Si

Molecular Weight

311.6 g/mol

InChI

InChI=1S/C20H43Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3

InChI Key

LFGMBVOAGOMKBY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)C

Surface Modification

One of the primary applications of DMOS lies in surface modification. Due to its chemical structure, DMOS exhibits two key characteristics:

  • Hydrophobicity

    The long hydrocarbon chain (octadecyl group) in DMOS makes it water-repellent. When DMOS is applied to a surface, it forms a self-assembled monolayer (SAM) that repels water molecules. This property is useful for creating water-resistant coatings for various materials, including glass, metals, and polymers.

  • Silane Coupling

    The presence of silicon allows DMOS to bond with hydroxyl (OH) groups present on many surfaces. This coupling ability facilitates the attachment of DMOS to diverse materials, enabling the creation of tailored surface properties.

Surface modification with DMOS finds applications in several research areas, such as:

  • Microfluidics

    DMOS coatings can be used to control the flow of fluids within microfluidic devices, which are miniaturized channels used for biological and chemical analysis.

  • Biomaterials

    Modifying biomaterial surfaces with DMOS can influence cell adhesion and growth, making it useful for studying cell-material interactions and designing biocompatible implants.

  • Sensors

    By altering surface properties with DMOS, researchers can develop sensors with enhanced sensitivity and selectivity for detecting specific molecules.

Chromatography

DMOS can be employed as a stationary phase component in reversed-phase chromatography (RPC) []. RPC is a technique used to separate and analyze mixtures based on their hydrophobicity. In RPC, DMOS is immobilized on a solid support within a column. When a mixture is passed through the column, the components interact with the stationary phase (DMOS) to varying degrees depending on their hydrophobicity. Hydrophobic components interact more strongly with the DMOS, leading to a longer retention time within the column compared to more hydrophilic components []. This allows for the separation and identification of individual components within a mixture.

Dimethyloctadecylsilane is an organosilicon compound characterized by its long hydrophobic octadecyl chain and two methyl groups attached to a silicon atom. Its chemical formula is C20H43SiC_{20}H_{43}Si, and it is primarily utilized as a silane coupling agent. This compound enhances the adhesion between organic and inorganic materials, making it valuable in various industrial applications, particularly in coatings and surface modifications.

  • Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to create siloxane bonds. This reaction is crucial for surface modification applications.
  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silanols and other oxidation products.
  • Substitution Reactions: It can react with nucleophiles such as amines or alcohols, resulting in substituted silanes. This property is essential for functionalizing surfaces with various organic moieties.

These reactions are facilitated by common reagents like water and oxidizing agents, producing silanols, siloxanes, and other substituted silanes as major products .

Dimethyloctadecylsilane exhibits significant biological activity due to its ability to modify cell surfaces and influence cellular processes. It acts as a silane coupling agent, promoting adhesion between biological materials and enhancing compatibility with biological systems.

  • Cellular Effects: The compound alters cell-matrix interactions and can influence cell signaling pathways, gene expression, and cellular metabolism. By creating a hydrophobic layer on cell surfaces, it modulates cell adhesion, proliferation, and differentiation.
  • Molecular Mechanism: Its mechanism involves forming a self-assembled monolayer on surfaces that reduces surface tension. This interaction can either inhibit or activate enzymes depending on the specific biomolecules involved .

Several methods exist for synthesizing dimethyloctadecylsilane:

  • Reaction of Octadecyltrichlorosilane with Methanol: This method involves treating octadecyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction yields dimethyloctadecylsilane along with hydrochloric acid as a byproduct.
  • Direct Silylation: Another approach includes the direct silylation of suitable organic substrates using dimethyloctadecylsilane under controlled conditions .

Dimethyloctadecylsilane has diverse applications across various fields:

  • Surface Modification: It is widely used to modify surfaces of materials such as glass, metals, and ceramics to enhance hydrophobicity and improve adhesion properties.
  • Coatings and Adhesives: The compound serves as a cross-linking agent in coatings and adhesives, improving their performance by enhancing mechanical properties.
  • Biomedical

Studies on dimethyloctadecylsilane's interactions reveal its potential effects on biological systems:

  • Cell Surface Modifications: It has been shown to alter the properties of cell membranes, affecting how cells interact with their environment.
  • Influence on Gene Expression: The compound can impact gene expression related to cell cycle regulation and metabolic pathways through its hydrophobic interactions .

Dimethyloctadecylsilane can be compared with several similar organosilicon compounds:

Compound NameStructure CharacteristicsUnique Properties
HexadecyltrimethoxysilaneShorter alkyl chain (16 carbons)Different surface properties due to shorter hydrophobicity
Trimethoxy(octadecyl)silaneContains three methoxy groupsVaries in reactivity and film-forming capabilities
OctadecyltriethoxysilaneEthoxy groups instead of methoxyAffects hydrolysis behavior differently

Dimethyloctadecylsilane is unique due to its specific combination of a methoxy group, two methyl groups, and an octadecyl chain, providing an optimal balance of reactivity and hydrophobicity .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dimethyloctadecylsilane

Dates

Modify: 2023-08-16

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